molecular formula C₃₁H₄₀N₂O₅ B1147312 Trandolapril Benzyl Ester CAS No. 98677-37-3

Trandolapril Benzyl Ester

Cat. No.: B1147312
CAS No.: 98677-37-3
M. Wt: 520.66
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Description

Trandolapril Benzyl Ester ( 98677-37-3) is a critical synthetic intermediate in the pharmaceutical preparation of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, heart failure, and to improve survival after myocardial infarction . As a prodrug, Trandolapril must be metabolized in the body to its active diacid form, Trandolaprilat, to exert its therapeutic effect . The benzyl ester group in this compound serves as a protecting group during the synthetic pathway, which is a crucial step in ensuring the correct stereochemistry and high purity of the final active pharmaceutical ingredient . An improved synthesis process for Trandolapril involves condensing (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid benzyl ester p-toluenesulfonate salt with (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid, followed by hydrogenolysis to remove the benzyl group . This makes Trandolapril Benzyl Ester an indispensable reagent for researchers developing and optimizing manufacturing processes for this class of cardiovascular drugs, as well as for those synthesizing and analyzing related impurities and metabolites for quality control and regulatory filings . This product is intended for laboratory research purposes only and is not intended for human use.

Properties

IUPAC Name

benzyl (2R,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N2O5/c1-3-37-30(35)26(19-18-23-12-6-4-7-13-23)32-22(2)29(34)33-27-17-11-10-16-25(27)20-28(33)31(36)38-21-24-14-8-5-9-15-24/h4-9,12-15,22,25-28,32H,3,10-11,16-21H2,1-2H3/t22-,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROPPNGEPNCIGO-CPFCZLQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@H]3C[C@@H]2C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Trandolapril Impurity A: Chemical Properties & Control Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identity

Trandolapril Impurity A (EP/BP nomenclature) is the methyl ester analog of the antihypertensive drug Trandolapril.[1] Designated chemically as the methyl ester of the active metabolite Trandolaprilat, its presence is a critical quality attribute (CQA) in drug substance manufacturing. Unlike degradation products formed via hydrolysis (e.g., Trandolaprilat/Impurity E) or cyclization (e.g., Diketopiperazine/Impurity D), Impurity A is primarily a process-related impurity arising from transesterification or impure starting materials.

Physicochemical Identification
PropertySpecification
Common Name Trandolapril Impurity A (EP/BP); Trandolapril Related Compound A (USP)
Chemical Name (2S,3aR,7aS)-1-[N-[(S)-1-(Methoxycarbonyl)-3-phenylpropyl]-L-alanyl]hexahydro-2-indolinecarboxylic acid
CAS Number 118194-41-5
Molecular Formula C₂₃H₃₂N₂O₅
Molecular Weight 416.51 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in water
pKa (Predicted) Acidic (COOH): ~3.5

Mechanistic Pathways: Formation & Causality

Understanding the origin of Impurity A is the first step in control. It does not spontaneously form through oxidation or photolysis. Its presence indicates specific process deviations.

The Transesterification Pathway

The primary root cause is Transesterification . Trandolapril contains a labile ethyl ester.[2] If the manufacturing process (synthesis, work-up, or crystallization) utilizes Methanol (MeOH) as a solvent in the presence of trace acid or base catalysts, the ethyl group is exchanged for a methyl group.

Mechanism: Nucleophilic attack by methanol on the carbonyl carbon of the ethyl ester, followed by the expulsion of ethanol.

Transesterification Trandolapril Trandolapril (API) (Ethyl Ester) Intermediate Tetrahedral Intermediate Trandolapril->Intermediate + MeOH (Acid/Base Cat.) Methanol Methanol (Solvent/Reagent) Methanol->Intermediate ImpurityA Impurity A (Methyl Ester) Intermediate->ImpurityA - EtOH Ethanol Ethanol (Byproduct) Intermediate->Ethanol

Figure 1: Transesterification pathway converting Trandolapril to Impurity A via solvent interaction.

Secondary Pathway: Starting Material Contamination

If the synthesis utilizes the precursor N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA), contamination of this reagent with its methyl ester analog will carry through the coupling reaction with (2S,3aR,7aS)-octahydroindole-2-carboxylic acid to directly yield Impurity A.

Analytical Strategy: Detection & Quantification

Distinguishing Impurity A from Trandolapril is challenging due to their structural similarity (Methyl vs. Ethyl group). The methyl ester is slightly more polar, resulting in a shorter retention time (RRT < 1.0) on reverse-phase columns.

High-Performance Liquid Chromatography (HPLC) Protocol

This method uses a low pH phosphate buffer to suppress the ionization of the carboxylic acid moiety, ensuring sharp peak shape and reproducible retention.

ParameterExperimental Condition
Column C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Hypersil Gold or Zorbax SB-C18)
Mobile Phase A Phosphate Buffer (pH 3.0 ± 0.1) with 0.1% Triethylamine
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 25°C
Detection UV at 210 nm (Maximal absorption for peptide bonds/phenyl ring)
Injection Vol 20 µL
Diluent Mobile Phase A : ACN (60:40 v/v)
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Event
0.06040Equilibration
15.04060Elution of Impurity A (~8 min) & API (~10 min)
25.02080Wash (Elution of hydrophobic impurities)
30.06040Re-equilibration

Critical Resolution Criteria:

  • Relative Retention Time (RRT): Impurity A typically elutes at RRT ~0.90 - 0.95 relative to Trandolapril.

  • Resolution (Rs): Must be > 1.5 between Impurity A and Trandolapril.

Synthesis & Isolation of Reference Standard

To validate the analytical method, researchers often require a pure standard of Impurity A. The following protocol describes the targeted synthesis via Fischer Esterification of Trandolaprilat.

Synthesis Protocol
  • Starting Material: Dissolve 1.0 g of Trandolaprilat (Impurity E, the diacid) in 20 mL of anhydrous Methanol .

  • Catalysis: Add 0.1 mL of concentrated Sulfuric Acid (

    
    ) or Thionyl Chloride (
    
    
    
    ) dropwise at 0°C.
  • Reflux: Heat the mixture to reflux (65°C) for 2-4 hours. Monitor by TLC or HPLC until the diacid is consumed.

    • Note: This reaction may yield the dimethyl ester if not controlled. The mono-methyl ester (Impurity A) is favored by controlling stoichiometry and time, as the carboxylic acid on the proline ring is sterically hindered.

  • Work-up: Evaporate methanol under reduced pressure. Dissolve residue in Ethyl Acetate. Wash with saturated

    
     to remove unreacted acid.
    
  • Purification: Recrystallize from Diethyl Ether/Hexane or purify via Flash Chromatography (Silica gel, DCM:MeOH gradient).

Regulatory & Toxicological Context

Under ICH Q3A(R2) guidelines, Impurity A is classified as an Identified Impurity .

  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15% (or 1.0 mg/day intake, whichever is lower)

Toxicological Assessment: Impurity A is a structural analog of the active drug (prodrug ester). Upon ingestion, it is expected to undergo hydrolysis in vivo by esterases to form Trandolaprilat , the same active metabolite as the parent drug. Therefore, its toxicological profile is considered comparable to Trandolapril, often reducing the burden for extensive qualification studies if levels are within reasonable limits (e.g., < 0.5%).

References

  • European Pharmacopoeia (Ph. Eur.) . Trandolapril Monograph 2245. European Directorate for the Quality of Medicines (EDQM).

  • United States Pharmacopeia (USP) . Trandolapril Official Monograph. USP-NF Online.

  • Gumieniczek, A., & Hopkała, H. (2013). Stability-indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms. International Journal of Drug Development and Research.

  • PubChem . Trandolaprilat (Active Metabolite/Structural Basis).[3] National Library of Medicine.

  • ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[4][5]

Sources

An In-depth Technical Guide to the Solubility of Trandolapril Benzyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining and understanding the solubility of trandolapril benzyl ester in organic solvents. As direct, publicly available quantitative data for this specific synthetic intermediate is limited, this document serves as a first-principles guide, detailing the strategic rationale, experimental design, and execution necessary to generate reliable solubility data for process chemistry, purification, and early-stage formulation considerations.

Strategic Imperative: Why Solubility Characterization of a Synthetic Intermediate Matters

In the pathway to an active pharmaceutical ingredient (API), every intermediate presents a unique set of physicochemical challenges. Trandolapril is an ethyl ester prodrug of the potent angiotensin-converting enzyme (ACE) inhibitor, trandolaprilat.[1][2] The prodrug strategy itself is employed to enhance bioavailability and optimize the drug's pharmacokinetic profile.[3][4][5]

Trandolapril benzyl ester is a key intermediate in certain synthetic routes.[6][7] Its solubility profile in various organic solvents is not merely an academic data point; it is a critical parameter that governs:

  • Reaction Kinetics and Yield: Ensuring the intermediate remains in solution during synthesis is fundamental to achieving complete reactions and maximizing yield.

  • Purification Efficiency: Crystallization, recrystallization, and chromatographic purification—the cornerstones of API purity—are entirely dependent on differential solubility in various solvent systems.

  • Process Safety and Scalability: A well-understood solubility profile allows for the development of robust, scalable, and safe manufacturing processes, avoiding issues like unexpected precipitation or the use of excessive solvent volumes.

This guide, therefore, focuses on the methodology and scientific reasoning required to characterize the solubility of this lipophilic intermediate.

The Prodrug-to-Active Moiety Pathway

To contextualize the subject molecule, it is crucial to understand its place in the broader therapeutic landscape. The benzyl ester is a precursor to the prodrug, which is then metabolized in the liver to the active form.

Trandolapril Activation Pathway Intermediate Trandolapril Benzyl Ester (Synthetic Intermediate) Prodrug Trandolapril (Prodrug) Intermediate->Prodrug Hydrogenation/ Deprotection Active Trandolaprilat (Active Drug) Prodrug->Active Hepatic Esterase (in vivo)

Figure 1: The synthetic and metabolic pathway from intermediate to active drug.

Physicochemical Profile: Predicting Solubility Behavior

Before any empirical testing, a thorough analysis of the molecule's structure provides the basis for an informed solvent selection strategy.[8]

Trandolapril is reported as a white to off-white crystalline powder.[9] It is soluble in chloroform, dichloromethane, and methanol.[1][10] This existing data for the final prodrug provides a valuable starting point. The introduction of a benzyl ester group in place of the free carboxylic acid on the indole ring significantly alters the molecule's properties.

Table 1: Comparative Physicochemical Properties

PropertyTrandolaprilTrandolapril Benzyl Ester (Inferred)Rationale for Inference
Molecular Formula C₂₄H₃₄N₂O₅[11]C₃₁H₃₈N₂O₅Addition of C₇H₄ (benzyl group minus H, plus ester oxygen)
Molecular Weight ~430.5 g/mol [1][11]~518.6 g/mol Increased mass from the benzyl group.
Polarity / Lipophilicity LogP ~3.1 (Computed)[1]Significantly Higher LogPThe non-polar, aromatic benzyl group replaces a polar carboxylic acid, drastically increasing lipophilicity and reducing polarity.
Hydrogen Bond Donors 2 (Amine N-H, Carboxylic O-H)1 (Amine N-H)The carboxylic acid proton is replaced by the benzyl group.
Hydrogen Bond Acceptors 5 (Ester and Amide C=O, Carboxylic O)5 (Ester and Amide C=O)The number of acceptor sites remains the same.

Expert Interpretation: The transformation from trandolapril (or its parent acid) to the benzyl ester represents a significant shift towards lipophilicity. The loss of a key hydrogen bond donor and the addition of a bulky, non-polar aromatic ring predict poor solubility in polar, protic solvents (like water) and enhanced solubility in non-polar organic solvents. Our solvent selection strategy will be built upon this foundational principle.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

A frequent point of confusion in early-stage development is the distinction between kinetic and thermodynamic solubility.[12][13]

  • Thermodynamic (Equilibrium) Solubility: This is the true, stable saturation concentration of a compound in a solvent at a specific temperature and pressure after equilibrium has been reached.[14] It is the gold standard for process chemistry and formulation, typically determined by the "shake-flask" method.[15]

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), begins to precipitate when diluted into an anti-solvent (often aqueous).[16][17] It is a high-throughput method used for rank-ordering compounds in discovery but is less relevant for the precise needs of process development.[18][19]

For the purpose of developing robust synthetic and purification protocols for trandolapril benzyl ester, this guide will focus exclusively on determining thermodynamic solubility.

Experimental Design: A Step-by-Step Guide to Solubility Determination

This section provides a detailed, self-validating protocol for determining the equilibrium solubility of trandolapril benzyl ester.

Solubility Workflow cluster_prep Preparation cluster_equilibration Equilibration (Shake-Flask Method) cluster_analysis Final Analysis A Select Solvents (Based on Polarity) B Add Excess Solid to Solvent in Sealed Vials A->B C Agitate at Constant T (e.g., 25°C) B->C D Sample Supernatant at Time Points (e.g., 24, 48, 72h) C->D E Analyze Concentration (e.g., by HPLC) D->E F Has Concentration Plateaued? E->F F->C No G Equilibrium Achieved F->G Yes H Separate Solid (Centrifuge/Filter 0.22µm) G->H I Dilute Supernatant & Quantify Against Standard Curve H->I J Report Solubility (mg/mL, Molarity) I->J

Sources

Methodological & Application

Technical Application Note: Strategic Benzylation of Trandolapril Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the critical benzylation step in the synthesis of Trandolapril, a long-acting ACE inhibitor. Specifically, it covers the protection of the (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid (OIC) moiety.

The benzyl ester serves as a vital orthogonal protecting group. It remains stable during the peptide coupling with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA) and is selectively removed via catalytic hydrogenolysis in the final step to yield Trandolapril, preserving the ethyl ester on the alanine side chain.

Target Audience: Process Chemists, API Manufacturing Leads, and R&D Scientists.

Strategic Rationale: Why Benzylation?

In the convergent synthesis of Trandolapril, the molecule is assembled from two chiral building blocks. The choice of the benzyl ester for the octahydroindole fragment is dictated by chemoselectivity requirements:

  • Orthogonality: The alanine fragment (ECPPA) contains an ethyl ester. Using a benzyl ester for the indole fragment allows for the selective deprotection of the indole carboxylate (via

    
    ) without hydrolyzing the ethyl ester essential for Trandolapril's prodrug activity.
    
  • Stereochemical Integrity: The (2S,3aR,7aS) configuration is thermodynamically sensitive. Benzylation under controlled acidic conditions minimizes epimerization at the C2 position compared to alkaline alkylation methods.

  • Purification: The benzyl ester intermediate is highly lipophilic, facilitating easy purification from unreacted zwitterionic amino acids via solvent extraction or crystallization.

Reaction Pathway & Mechanism[1][2]

The transformation involves the Fischer esterification of the carboxylic acid with benzyl alcohol, driven by the removal of water or activation via an acid chloride.

Diagram 1: Synthesis Scheme

Trandolapril_Benzylation OIC (2S,3aR,7aS)-Octahydro- 1H-indole-2-carboxylic acid Inter Tetrahedral Intermediate OIC->Inter + BnOH BnOH Benzyl Alcohol BnOH->Inter PTSA Catalyst: p-TsOH or SOCl2 PTSA->Inter Activation Product (2S,3aR,7aS)-Benzyl ester (Key Intermediate) Inter->Product - H2O Water H2O (Removed) Inter->Water

Caption: Acid-catalyzed conversion of OIC to its Benzyl Ester. The equilibrium is shifted by azeotropic water removal.

Experimental Protocol

Two primary methods are industry-standard. Method A is preferred for scale-up due to milder conditions and cost-efficiency.

Method A: Azeotropic Esterification (Dean-Stark)

Scale: 100 g Input | Yield Target: 85-92% | Purity: >98% (HPLC)

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleSpecification
(2S,3aR,7aS)-OIC1.0Substrate>99% ee, Dry (<0.5% water)
Benzyl Alcohol2.5 - 3.0Reagent/SolventAnhydrous
p-Toluenesulfonic acid (p-TsOH)1.1 - 1.2CatalystMonohydrate
Toluene10 VolSolventACS Grade
Cyclohexane5 VolAnti-solventFor crystallization
Step-by-Step Procedure
  • Setup: Equip a 2L reaction flask with a mechanical stirrer, temperature probe, and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Charge (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid (100 g) and Toluene (1000 mL).

  • Addition: Add p-Toluenesulfonic acid monohydrate (125 g) and Benzyl Alcohol (160 g).

  • Reaction (Reflux):

    • Heat the mixture to reflux (

      
      ).
      
    • Maintain reflux for 6–10 hours.

    • Critical Control Point: Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases.

  • IPC (In-Process Control): Sample 50 µL, dilute in ACN. Check HPLC. Target: <1.0% unreacted acid.

  • Workup:

    • Cool reaction mass to

      
      .[2]
      
    • Wash with 5%

      
       solution (2 x 300 mL) to remove excess p-TsOH and unreacted acid.
      
    • Wash with Brine (300 mL).

    • Dry organic layer over

      
      .
      
  • Isolation (Crystallization):

    • Concentrate toluene under vacuum (

      
      ) to ~30% of original volume.
      
    • Add Cyclohexane (500 mL) slowly at

      
      .
      
    • Cool gradually to

      
       over 2 hours.
      
    • Filter the white crystalline solid (p-TsOH salt of the ester is often isolated directly for stability, or the free base if specified).

  • Drying: Vacuum dry at

    
     for 6 hours.
    
Method B: Thionyl Chloride Activation (Alternative)

Use when high-speed conversion is required or Dean-Stark is not feasible.

  • Suspend OIC in Benzyl Alcohol (5 vol) at

    
    .
    
  • Add

    
     (1.2 equiv) dropwise, maintaining Temp 
    
    
    
    .
  • Warm to

    
     then heat to 
    
    
    
    for 3 hours.
  • Quench with ice water/NaHCO3. Extract into Ethyl Acetate.[4]

Process Workflow & Controls

Diagram 2: Operational Workflow

Workflow Start Start: OIC Input Reflux Reflux with Dean-Stark (Toluene/BnOH/p-TsOH) Start->Reflux IPC_Check IPC: HPLC Check (Limit: <1% SM) Reflux->IPC_Check IPC_Check->Reflux Fail (Continue Heating) Quench Cool & Wash (NaHCO3) IPC_Check->Quench Pass Conc Concentrate Organic Layer Quench->Conc Cryst Crystallization (Toluene/Cyclohexane) Conc->Cryst Filter Filtration & Drying Cryst->Filter

Caption: Operational sequence for Method A, highlighting the critical decision point at the IPC stage.

Quality Control Parameters
ParameterMethodAcceptance Criteria
AppearanceVisualWhite to off-white crystalline powder
PurityHPLC (C18, ACN/Water)

Chiral PurityChiral HPLC (Chiralpak AD-H)

ee (No racemization)
Water ContentKarl Fischer (KF)

Benzyl AlcoholGC

Troubleshooting & Optimization

Issue: Racemization at C2
  • Symptom: Loss of chiral purity (appearance of the (2R) isomer).

  • Cause: Excessive temperature (

    
    ) or prolonged exposure to strong acid.
    
  • Remedy: Strictly control the oil bath temperature. Do not exceed 10 hours of reflux. If using Method B, keep addition temperature below

    
    .
    
Issue: Incomplete Reaction
  • Symptom: High residual starting material (>2%) after 10 hours.

  • Cause: Inefficient water removal.

  • Remedy: Ensure the Dean-Stark trap is filled with toluene before starting. Wrap the riser arm with insulation to ensure efficient azeotropic distillation.

Issue: Product is an Oil
  • Symptom: Product fails to crystallize.

  • Cause: Residual Benzyl Alcohol prevents lattice formation.

  • Remedy: Perform an additional brine wash or distill off excess Benzyl Alcohol under high vacuum (<5 mbar) before adding the anti-solvent (Cyclohexane).

References

  • US Patent 4,933,361. Process for the preparation of N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanyl-octahydro-1H-indole-2-carboxylic acid.[6][8][9] (Original Hoechst Patent describing the core coupling and protection strategy). Link

  • World Patent WO2007003947. Process for the synthesis of the ACE inhibitor Trandolapril. (Describes improvements in the benzyl ester isolation). Link

  • European Patent EP1724260B1. Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril.[2][7] (Detailed stereochemical controls). Link

  • Pasikowska, M. et al. (2019). A Stereoselective Synthesis of the ACE Inhibitor Trandolapril.[1][10] Synlett. (Academic perspective on the octahydroindole building block). Link

Sources

Preparation of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid benzyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of (2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid Benzyl Ester: A Key Intermediate for ACE Inhibitors

Introduction: The Significance of a Constrained Proline Analogue

(2S,3aR,7aS)-Octahydroindole-2-carboxylic acid (OIC) is a bicyclic constrained amino acid that serves as a privileged scaffold in medicinal chemistry. Its rigid, fused-ring structure makes it an exceptional proline surrogate, or bioisostere, which can impart enhanced metabolic stability and specific conformational control to peptide-based therapeutics.[1] Among its eight stereoisomers, the (2S,3aR,7aS) form is of paramount importance as a key building block in the synthesis of potent Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril and Trandolapril, which are widely prescribed for the management of hypertension and heart failure.[1][2]

The benzyl ester of this specific OIC isomer is the direct precursor used in the crucial peptide coupling step during the manufacturing of these drugs.[2][3] The benzyl group serves as a robust protecting group for the carboxylic acid functionality, preventing its unwanted participation in subsequent reactions. It is stable under the coupling conditions and can be efficiently removed in the final synthetic step via catalytic hydrogenolysis to yield the active pharmaceutical ingredient.[2][4]

This application note provides a comprehensive, two-part protocol for the preparation of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid benzyl ester, starting from (S)-indoline-2-carboxylic acid. It integrates field-proven methodologies with detailed mechanistic explanations to ensure both reproducibility and a deep understanding of the synthetic process.

Overall Synthetic Workflow

The synthesis is a two-stage process that begins with the stereoselective reduction of the aromatic indoline core, followed by the protection of the resulting carboxylic acid as a benzyl ester. The stereochemistry of the final product is critically dependent on the initial hydrogenation step, which establishes the cis-fused ring system characteristic of the (2S,3aR,7aS) isomer.

G cluster_0 Stage 1: Stereoselective Hydrogenation cluster_1 Stage 2: Benzyl Esterification A (S)-Indoline-2-carboxylic acid B (2S,3aR,7aS)-Octahydroindole- 2-carboxylic acid A->B H₂ / PtO₂ Acetic Acid C (2S,3aR,7aS)-Octahydroindole- 2-carboxylic acid D (2S,3aR,7aS)-Octahydroindole- 2-carboxylic acid benzyl ester C->D Benzyl Alcohol p-TsOH, Toluene

Caption: High-level overview of the two-stage synthesis.

Part 1: Synthesis of (2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid

This initial stage focuses on the catalytic hydrogenation of (S)-indoline-2-carboxylic acid. The use of Adam's catalyst (PtO₂) in an acidic medium is a well-established and highly effective method for the complete reduction of the indole ring system, yielding the desired saturated bicyclic structure with high stereoselectivity.[5]

Experimental Protocol

Materials:

  • (S)-Indoline-2-carboxylic acid

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Glacial Acetic Acid

  • Ethanol (for crystallization)

  • High-pressure hydrogenation vessel (Parr apparatus or similar)

  • Filtration apparatus (e.g., Büchner funnel with Celite® or filter paper)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: In a suitable high-pressure hydrogenation vessel, prepare a solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).[5]

  • Catalyst Addition: Carefully add Platinum(IV) oxide (300 mg, 10% w/w) to the solution.[5] The catalyst should be handled in an inert atmosphere if possible, although brief exposure to air is generally acceptable.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to approximately 50-60 psi and heat to 60 °C with vigorous stirring.[5]

  • Reaction Monitoring: The reaction is typically complete within 24 hours.[5] Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin Layer Chromatography (TLC) can also be used to check for the disappearance of the starting material.

  • Work-up: After cooling the vessel to room temperature and carefully venting the excess hydrogen, filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the catalyst pad with additional acetic acid to ensure complete recovery of the product.[5]

  • Isolation and Crystallization: Concentrate the combined filtrate in vacuo using a rotary evaporator to remove the acetic acid.[5] The resulting solid residue is then crystallized from ethanol to afford pure (2S,3aR,7aS)-octahydroindole-2-carboxylic acid as a white solid.[5]

Part 2: Preparation of (2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid Benzyl Ester

With the stereochemically defined core synthesized, the next step is the protection of the carboxylic acid via esterification. An acid-catalyzed reaction with benzyl alcohol, typically using p-toluenesulfonic acid (p-TsOH), is employed. This reaction is often performed in a solvent like toluene that allows for the azeotropic removal of water, driving the equilibrium towards product formation. The final product is frequently isolated as its stable and crystalline p-toluenesulfonate salt.[3]

G A Carboxylic Acid Protonation B Nucleophilic Attack by Benzyl Alcohol A->B H⁺ C Proton Transfer B->C D Water Elimination C->D E Deprotonation D->E -H₂O F Benzyl Ester Product E->F -H⁺

Caption: Mechanism of acid-catalyzed benzyl esterification.

Experimental Protocol

Materials:

  • (2S,3aR,7aS)-Octahydroindole-2-carboxylic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Reaction flask equipped with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (2S,3aR,7aS)-octahydroindole-2-carboxylic acid, benzyl alcohol (approx. 1.5-2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 1.0-1.2 equivalents).[3]

  • Azeotropic Distillation: Add sufficient toluene to the flask to allow for efficient reflux. Heat the mixture to reflux with vigorous stirring. Water generated during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the trap, indicating the reaction is complete. This typically takes several hours.

  • Isolation: Cool the reaction mixture to room temperature. The product, (2S,3aR,7aS)-octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate, often crystallizes directly from the cooled toluene solution. If not, the solvent volume can be reduced in vacuo to induce crystallization.

  • Purification: Collect the crystalline product by filtration, wash with a small amount of cold toluene or another non-polar solvent (e.g., hexanes) to remove residual benzyl alcohol, and dry under vacuum. The resulting p-toluenesulfonate salt is typically of high purity and can be used directly in the subsequent coupling step after neutralization.[3]

Quantitative Data Summary

The following table provides a summary of the typical reaction parameters for this two-step synthesis.

ParameterStage 1: HydrogenationStage 2: Esterification
Starting Material (S)-Indoline-2-carboxylic acid(2S,3aR,7aS)-Octahydroindole-2-carboxylic acid
Key Reagents Hydrogen (H₂), Platinum(IV) oxide (PtO₂)Benzyl alcohol, p-Toluenesulfonic acid
Solvent Glacial Acetic AcidToluene
Temperature 60 °C[5]Reflux (approx. 110-115 °C)
Reaction Time ~24 hours[5]4-8 hours (until water removal ceases)
Typical Yield 80-90%[5]>90% (as p-toluenesulfonate salt)

Validation and Characterization

To ensure the successful synthesis and stereochemical integrity of the final product, a robust analytical validation is essential.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the preferred method to assess the purity of the intermediate and final products. A reversed-phase C18 column can be used to separate the desired product from starting materials and any potential diastereomeric impurities.[6]

  • Structural Confirmation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure of the synthesized compounds. The spectra should be consistent with the expected octahydroindole-2-carboxylic acid benzyl ester structure.

  • Stereochemical Confirmation (Optical Rotation): The stereochemical purity of the product is confirmed by measuring its specific optical rotation. For example, the hydrochloride salt of benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate has a reported optical rotation of -48.6° (c = 1 in methanol).[4] This value provides a critical check for enantiomeric purity.

Conclusion and Further Applications

The protocols detailed in this guide describe a reliable and scalable pathway for the synthesis of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid benzyl ester. The method relies on a highly diastereoselective catalytic hydrogenation followed by a straightforward acid-catalyzed esterification. The resulting benzyl ester p-toluenesulfonate salt is a stable, crystalline solid, ideal for use in subsequent peptide coupling reactions to produce ACE inhibitors like Perindopril and Trandolapril.[7] The robust nature of this synthesis and the clear structure-activity relationships of its derivatives solidify the octahydroindole-2-carboxylic acid scaffold as a cornerstone in cardiovascular drug discovery.

References

  • Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. European Patent Office. [Link]

  • Process for preparation of perindopril intermediate. Patsnap Eureka. [Link]

  • Process for the synthesis of (2S, 3aR, 7aS)-octahydroindole-2-carboxylic acid and its conversion to trandolapril.
  • Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril.
  • Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes. Googleapis. [Link]

  • Process for the preparation of perindopril and salts thereof. European Patent Office. [Link]

  • Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.
  • (PDF) Synthesis of (2 S ,3 a R ,7 a S )-Benzyl Octahydro-1 H -indole-2-carboxylate. ResearchGate. [Link]

  • A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Poloniae Pharmaceutica. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Trandolapril Benzyl Ester Separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation & Purification of Trandolapril Benzyl Ester Diastereomers Target Audience: Process Chemists, Analytical Scientists, and CMC Leads. Context: The benzyl ester of Trandolapril is the penultimate intermediate in the synthesis of the ACE inhibitor Trandolapril. Its purity is critical because diastereomeric impurities carried forward will result in the final API failing stereochemical purity specifications.

Module 1: Method Development & Optimization

Q1: Which stationary phase is most effective for separating the (S,S,S) benzyl ester from its diastereomers?

Recommendation: For the separation of diastereomers (specifically the separation of the desired


 isomer from the 

or other epimers), a high-density C18 (Octadecyl) stationary phase is the primary choice due to the distinct physical properties of diastereomers. However, for high-purity polishing or difficult epimers, Amylose-based Chiral Stationary Phases (CSPs) are required.

Technical Rationale:

  • Achiral C18 (First Line): Unlike enantiomers, diastereomers have different internal energies and dipole moments. A high-carbon-load C18 column (e.g., Hypersil Gold or Waters Symmetry) provides sufficient hydrophobic selectivity (

    
    ) to resolve the benzyl ester diastereomers, which differ in the spatial orientation of the hydrophobic benzyl and phenylpropyl groups.
    
  • Chiral CSP (Second Line): If the diastereomers are "remote" (e.g., inversion at the N-terminal alanine rather than the bridgehead carbon), their hydrophobic footprints may be too similar for C18. In this case, an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-RH) operates via H-bonding and

    
    -
    
    
    
    interactions, offering superior recognition of the ester functionality.

Standard Protocol (Reverse Phase):

ParameterConditionNote
Column C18 (L1),

mm, 5

m
High surface area (>300

) preferred.
Mobile Phase A Phosphate Buffer (pH 3.[1][2]0) + 0.1% TEALow pH suppresses silanol activity; TEA reduces tailing.
Mobile Phase B Acetonitrile (ACN)ACN yields sharper peaks than MeOH for peptide-mimetics.
Gradient 40% B to 70% B over 20 minShallow gradient maximizes resolution (

) of the ester cluster.
Detection UV 210 nmThe benzyl ester has strong absorption here; 254 nm is less sensitive.
Q2: How do I visualize the decision process for selecting the correct column?

Workflow Diagram: Use the following logic flow to determine whether to use Achiral or Chiral chromatography based on your resolution (


) data.

MethodDev Start Start: Crude Benzyl Ester Mixture ScreenC18 Screen C18 (pH 3.0, ACN/H2O) Start->ScreenC18 CheckRs Check Resolution (Rs) ScreenC18->CheckRs OptGradient Optimize Gradient Slope CheckRs->OptGradient 1.0 < Rs < 1.5 SwitchChiral Switch to Chiral CSP (Amylose/Cellulose) CheckRs->SwitchChiral Rs < 1.0 (Co-elution) Success Method Validated (Rs > 2.0) CheckRs->Success Rs > 2.0 OptGradient->CheckRs SwitchChiral->Success Selectivity Found

Figure 1: Decision tree for selecting the stationary phase. Diastereomers usually resolve on C18; Chiral CSPs are reserved for critical pairs.

Module 2: Troubleshooting & Critical Issues

Q3: I am observing peak tailing ( ) for the main benzyl ester peak. How do I correct this?

Root Cause: Trandolapril benzyl ester contains a secondary amine (on the octahydroindole ring) and a secondary amide. These basic nitrogen atoms interact with residual silanols on the silica support, causing secondary retention and tailing.

Troubleshooting Steps:

  • Add Ion-Pairing/Blocking Agent: Ensure your mobile phase contains 0.1% Triethylamine (TEA) or Dimethyloctylamine (DMOA). These amines compete for silanol sites, "blocking" them from the drug.

  • Lower the pH: Maintain pH at 3.0

    
     0.1 . At this pH, the silanols are protonated (neutral), reducing ionic interaction with the protonated amine of the drug.
    
  • Column Health: If the column is old, the bonded phase may have hydrolyzed, exposing more silanols. Replace the column.

Q4: New impurity peaks appear during the run, increasing over time. Is my sample degrading?

Root Cause: Hydrolysis. The benzyl ester is susceptible to hydrolysis, converting back to the acid (Trandolapril intermediate) or cyclizing to form diketopiperazines (DKP), especially in alkaline conditions or if the sample solvent contains water and is left at room temperature.

Corrective Action:

  • Solvent: Dissolve samples in anhydrous Acetonitrile rather than mobile phase.

  • Temperature: Set the autosampler temperature to 4°C .

  • pH Check: Ensure the mobile phase buffer is strictly acidic (pH 3.0). Never use basic buffers (pH > 7.0) for this ester, as it will rapidly hydrolyze to Trandolaprilat precursors.

Module 3: Scale-Up & Process Control

Q5: We are scaling up to Prep-HPLC. How does the separation strategy change?

Guidance: In preparative chromatography, loading capacity becomes the limiting factor.

  • Solubility vs. Resolution: While C18 offers higher loading capacity (mg/g of packing) than Chiral CSPs, the resolution (

    
    ) is often lower.
    
  • Displacement Chromatography: For diastereomers, you can often utilize "sample self-displacement" on C18 where the major component pushes the minor diastereomers to the front or back of the peak at high loads.

  • Solvent Swap: If using Chiral CSPs (e.g., Chiralpak AD), you typically use Normal Phase (Hexane/IPA) or Polar Organic Mode (100% ACN/MeOH). This is advantageous for recovery as evaporation is easier than removing water from a Reverse Phase method.

Comparison of Scale-Up Modes:

FeatureReverse Phase (C18)Normal Phase (Chiral CSP)
Solvent Cost Low (Water/ACN)High (Heptane/EtOH)
Sample Solubility ModerateHigh (for Benzyl Esters)
Purification Logic Removes gross impuritiesRemoves specific stereoisomers
Critical Risk Hydrolysis during fraction dryingFlammability/Cost
Q6: What is the mechanism of impurity formation during the separation?

Pathway Diagram: Understanding the degradation pathways helps in interpreting "ghost peaks" in your chromatogram.

Degradation Ester Trandolapril Benzyl Ester (Target) Hydrolysis Hydrolysis (High pH / Aqueous) Ester->Hydrolysis + H2O Cyclization Cyclization (Heat / Time) Ester->Cyclization - Benzyl Alcohol Acid Trandolapril Intermediate (Free Acid) Hydrolysis->Acid DKP Diketopiperazine (Impurity) Cyclization->DKP

Figure 2: Degradation pathways of Trandolapril Benzyl Ester. Avoid aqueous storage and high temperatures to prevent the formation of Acid and DKP impurities.

References

  • Cendrowska, I., et al. (2003).[3] "A study on the stereochemical purity of trandolapril and octahydro-1H-indole-2-carboxylic acid by HPLC method." Acta Poloniae Pharmaceutica.

  • Gumieniczek, A., et al. (2014). "Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms." The Scientific World Journal.

  • Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Polysaccharide CSP mechanisms).
  • U.S. Pharmacopeia (USP). Monograph: Trandolapril. (Provides baseline conditions for the final API which are adaptable to the ester).

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Technical Support Center: Control of Residual Benzyl Alcohol in Trandolapril Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Trandolapril. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of controlling residual benzyl alcohol. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the quality, safety, and regulatory compliance of your Active Pharmaceutical Ingredient (API).

Introduction to the Challenge

In the synthesis of Trandolapril, benzyl alcohol is a commonly employed protecting group for the carboxylic acid of the (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid intermediate. While effective, its subsequent removal during the debenzylation step is critical. Incomplete removal can lead to the presence of residual benzyl alcohol in the final Trandolapril API, which is a process-related impurity that must be controlled to acceptable levels as per regulatory guidelines. This guide will walk you through the common issues, analytical techniques, and purification strategies to effectively manage residual benzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: Why is controlling residual benzyl alcohol in Trandolapril important?

A1: Controlling residual benzyl alcohol is crucial for several reasons:

  • Patient Safety: Although benzyl alcohol is used as an excipient in some formulations, its residual amount in an API must be strictly limited to prevent potential toxic effects.[1]

  • API Stability: Residual solvents can impact the physicochemical properties of the API, including its crystal form, which can affect stability and bioavailability.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA, following the International Council for Harmonisation (ICH) guidelines, have strict limits for residual solvents in APIs.[2][3]

Q2: What is the acceptable limit for residual benzyl alcohol in a pharmaceutical ingredient?

A2: Benzyl alcohol is not explicitly listed with a specific Permitted Daily Exposure (PDE) in the current ICH Q3C (R8) guidelines for residual solvents.[2][3] However, it is generally considered a Class 3 solvent, signifying low toxic potential. For Class 3 solvents, a concentration limit of 5000 ppm (0.5%) is generally acceptable without justification based on GMP or other quality-based requirements.[3][4] It is imperative to consult the latest version of the ICH Q3C guidelines and relevant pharmacopeias for the most up-to-date information.

Q3: What is the primary source of residual benzyl alcohol in Trandolapril synthesis?

A3: The primary source is the incomplete removal of the benzyl protecting group from the intermediate during the debenzylation step, which is typically carried out via catalytic hydrogenation. Unreacted starting material or inefficient purification of the final product can also contribute to its presence.

Q4: What is the most common analytical technique for quantifying residual benzyl alcohol?

A4: The most common and recommended technique is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[5][6][7][8] This method is highly sensitive and specific for volatile organic compounds like benzyl alcohol.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to residual benzyl alcohol in your Trandolapril synthesis.

Problem 1: High Levels of Residual Benzyl Alcohol Detected in the Final API

This is the most common issue, indicating a problem in the debenzylation or purification steps.

start High Residual Benzyl Alcohol Detected check_debenzylation Step 1: Verify Completeness of Debenzylation Reaction start->check_debenzylation check_purification Step 2: Evaluate Purification Efficiency check_debenzylation->check_purification Reaction Complete optimize_debenzylation Optimize Debenzylation Conditions check_debenzylation->optimize_debenzylation Incomplete Reaction analytical_error Step 3: Rule Out Analytical Error check_purification->analytical_error Inefficient Purification reprocess Reprocess Batch (Re-purification) check_purification->reprocess Purification Appears Efficient analytical_error->reprocess Method Validated revalidate_analytical Re-validate Analytical Method analytical_error->revalidate_analytical Suspected Error solution Residual Benzyl Alcohol within Specification reprocess->solution optimize_debenzylation->solution optimize_purification Optimize Purification Protocol optimize_purification->solution revalidate_analytical->solution

Caption: Troubleshooting workflow for high residual benzyl alcohol.

Cause 1a: Incomplete Debenzylation Reaction

  • Plausible Reason: The catalytic hydrogenation reaction did not proceed to completion. This can be due to catalyst poisoning, insufficient catalyst loading, poor catalyst activity, or suboptimal reaction conditions (temperature, pressure, reaction time).

  • Solution:

    • Catalyst Selection and Handling: Ensure you are using a fresh, high-quality Palladium on Carbon (Pd/C) catalyst. Pearlman's catalyst (Pd(OH)₂/C) can be more effective for substrates containing basic nitrogen groups.

    • Reaction Conditions Optimization:

      • Solvent: Protic solvents like ethanol are commonly used. Ensure the solvent is of high purity and degassed.

      • Temperature and Pressure: While higher temperatures and pressures can increase the reaction rate, they may also promote side reactions. A systematic optimization study is recommended.

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

    • Catalyst Poisoning: The nitrogen atom in the indole ring can potentially poison the palladium catalyst. The addition of a small amount of a weak acid, such as acetic acid, can mitigate this by protonating the nitrogen, thus reducing its coordination to the catalyst surface.

Cause 1b: Inefficient Purification

  • Plausible Reason: The chosen purification method (e.g., crystallization, chromatography) is not effectively removing the residual benzyl alcohol.

  • Solution:

    • Optimize Crystallization: Trandolapril can be crystallized from various solvent systems. A common approach is to use a binary solvent system like ethyl acetate/hexane or ethanol/water.[9] The key is to find a system where Trandolapril has good solubility at elevated temperatures and poor solubility at lower temperatures, while benzyl alcohol remains in the mother liquor. See the detailed protocol below.

    • Implement Chromatographic Purification: If crystallization is insufficient, preparative reverse-phase HPLC can be a highly effective method for removing impurities with different polarities, such as benzyl alcohol.[10][11][12][13]

Experimental Protocols

Protocol 1: Quantification of Residual Benzyl Alcohol by Headspace Gas Chromatography (HS-GC-FID)

This protocol provides a general framework for the analysis. Method validation according to ICH Q2(R1) guidelines is essential.

1. Instrumentation and Conditions:

ParameterSetting
GC System Agilent 7890B or equivalent with FID
Headspace Sampler Agilent 7697A or equivalent
Column DB-624 (30 m x 0.53 mm, 3 µm) or equivalent
Carrier Gas Nitrogen or Helium, 2.5 mL/min
Injector Temp. 250 °C
Detector Temp. 280 °C
Oven Program 50 °C (10 min), ramp to 240 °C at 10 °C/min, hold for 10 min
Headspace Vial 20 mL
Sample Amount Accurately weigh ~100 mg of Trandolapril API
Diluent Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Vial Equilibration 80 °C for 30 minutes

2. Standard Preparation:

  • Prepare a stock solution of benzyl alcohol in the chosen diluent (e.g., 1000 µg/mL).

  • Create a series of working standards by diluting the stock solution to bracket the expected concentration of benzyl alcohol in the sample and the specification limit (e.g., 50, 100, 500, 1000, 5000 ppm relative to the sample weight).

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the Trandolapril sample into a 20 mL headspace vial.

  • Add a precise volume (e.g., 5 mL) of the diluent.

  • Immediately seal the vial with a crimp cap.

  • Gently swirl to dissolve the sample.

4. Analysis and Calculation:

  • Load the prepared standards and samples into the headspace autosampler.

  • Construct a calibration curve by plotting the peak area of benzyl alcohol against its concentration for the standard solutions.

  • Calculate the concentration of benzyl alcohol in the sample using the calibration curve and the sample weight.

Protocol 2: Purification of Trandolapril by Recrystallization

This protocol describes a general procedure for purifying Trandolapril to remove residual benzyl alcohol. The choice of solvent and specific temperatures may require optimization.

1. Solvent System Selection:

  • A common and effective solvent system for Trandolapril is a mixture of ethyl acetate and an anti-solvent like hexane. The ideal ratio will depend on the impurity profile and desired yield.

2. Step-by-Step Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve the crude Trandolapril containing residual benzyl alcohol in a minimal amount of warm ethyl acetate (e.g., 40-50 °C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add hexane to the warm solution with gentle stirring until a slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the vessel in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified Trandolapril under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization of the Crystallization Process

start Crude Trandolapril with Benzyl Alcohol dissolve Dissolve in minimal warm Ethyl Acetate start->dissolve add_antisolvent Slowly add Hexane (anti-solvent) dissolve->add_antisolvent cool_rt Slowly cool to Room Temperature add_antisolvent->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with cold Hexane filter->wash dry Dry under Vacuum wash->dry end Purified Trandolapril (Reduced Benzyl Alcohol) dry->end

Caption: A typical workflow for the purification of Trandolapril via crystallization.

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Anumolu, P. D., et al. (2016). Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 68-74.
  • Agilent Technologies. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes.
  • Agilent Technologies. (n.d.).
  • YMC. (n.d.).
  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-24.
  • Kromasil. (2011).
  • Thermo Fisher Scientific. (n.d.). Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products.
  • Thermo Fisher Scientific. (n.d.). Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase.
  • Labcompare. (2022).
  • Zeochem. (n.d.).
  • CN101302185B. (2008).
  • US20060079698A1. (2006).
  • ICH. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. U.S.
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.
  • U.S. Food and Drug Administration. (2017). Q3C — Tables and List Guidance for Industry.
  • HWI group. (2022). ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products.
  • Bellevue College. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Cayman Chemical. (n.d.).
  • ICH. (2021). ICH Q3C(R8) Impurities: Guideline for Residual Solvents.
  • Spectrum Chemical. (n.d.).
  • Longdom Publishing. (2016). Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol.
  • European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents.
  • LCGC International. (2022).
  • Anumolu, P. D., et al. (2016). Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(4), 1-6.
  • USP-NF. (n.d.). Impurities: Residual Solvents ICH: Q3C.
  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir.

Sources

Validation & Comparative

Advanced HPLC Method Guide: Detection of Trandolapril Benzyl Ester Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In the synthesis of Trandolapril, the Benzyl Ester intermediate (Trandolapril Benzyl Ester) is a critical process-related impurity. Unlike the active pharmaceutical ingredient (API), which possesses a free carboxylic acid on the octahydroindole ring, this impurity retains a hydrophobic benzyl protecting group. The Problem: Standard isocratic HPLC methods designed for Trandolapril assay often fail to detect this impurity because it elutes extremely late or broadens into the baseline due to its high lipophilicity. The Solution: This guide presents a Gradient RP-HPLC method specifically engineered to resolve the highly non-polar Benzyl Ester impurity from the parent drug and its hydrolytic degradants (Trandolaprilat) within a commercially viable runtime.

Part 1: Technical Context & Impurity Origin

To detect the impurity, one must understand its origin. Trandolapril is synthesized via a coupling reaction involving a benzyl-protected intermediate.[1][2][3][4][5] The "Benzyl Ester Impurity" is essentially the precursor molecule that failed to undergo deprotection (hydrogenolysis).

Structural Differentiation[5]
  • Trandolapril (API): Contains a free carboxylic acid at the C2 position of the octahydroindole ring.[2][3][6]

  • Benzyl Ester Impurity: Contains a benzyl ester at the C2 position.

  • Chromatographic Impact: The benzyl group adds significant hydrophobicity, causing the impurity to interact strongly with C18 stationary phases, resulting in retention times (RT) often 2.5x to 3x longer than the API.

Visualization: Impurity Origin Pathway

The following diagram illustrates the synthesis pathway and the specific point where the impurity originates.

Trandolapril_Synthesis Start Octahydroindole-2-carboxylic acid Step1 Step 1: Benzyl Protection (Benzyl Alcohol + SOCl2) Start->Step1 Intermediate Benzyl Ester Intermediate (Protected Indole) Step1->Intermediate Step2 Step 2: Coupling with ECPPA Intermediate->Step2 Precursor Trandolapril Benzyl Ester (The IMPURITY) Step2->Precursor Precursor->Precursor Incomplete Reaction (Remains as Impurity) Step3 Step 3: Deprotection (H2, Pd/C) Precursor->Step3 Successful Hydrogenolysis Final Trandolapril (API) Step3->Final

Caption: Synthesis pathway of Trandolapril showing the Benzyl Ester precursor as the origin of the impurity due to incomplete deprotection.

Part 2: Method Comparison

Method A: The "Standard" Isocratic Approach

Many generic monographs use isocratic elution (e.g., 60:40 ACN:Buffer).

  • Pros: Simple, stable baseline.

  • Cons:

    • Trandolaprilat (Degradant): Elutes too early (near void volume).

    • Benzyl Ester (Process Impurity): Elutes extremely late (>30 mins) or not at all, leading to "ghost peaks" in subsequent injections.

    • Verdict: Unsuitable for comprehensive impurity profiling.

Method B: The Optimized Gradient Approach (Recommended)

This method uses a "ramp" strategy. It starts with high aqueous content to separate polar degradants, then ramps to high organic to wash the lipophilic benzyl ester off the column.

FeatureMethod A (Isocratic)Method B (Optimized Gradient)
Column C18 (Standard)C18 (High Carbon Load / End-capped)
Mobile Phase Constant (e.g., 60% ACN)Gradient (35%

80% ACN)
Run Time > 45 mins (for Benzyl Ester)25-30 mins
Sensitivity Poor (Peak broadening)High (Peak compression via gradient)
Specificity LowHigh (Resolves API, Acid, and Ester)

Part 3: Experimental Protocol (Optimized Method)

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse XDB-C18 or Waters XBridge C18 (250 mm x 4.6 mm, 5 µm).

    • Reasoning: A 250mm column provides the theoretical plates needed for critical pairs, while end-capping reduces tailing for the amine groups in Trandolapril.

  • Column Temperature: 45°C.

    • Reasoning: Elevated temperature lowers viscosity and improves mass transfer for the bulky benzyl ester molecule.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 210 nm (or 215 nm).

    • Reasoning: Trandolapril lacks strong chromophores; low UV maximizes sensitivity for the amide/ester bonds.

  • Injection Volume: 20 µL.

Mobile Phase Preparation[5][7][8][9][10]
  • Buffer (Mobile Phase A):

    • Dissolve 1.36 g Potassium Dihydrogen Phosphate (

      
      ) in 1000 mL water.
      
    • Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid.

    • Critical: Low pH suppresses the ionization of the carboxylic acid on the API, keeping it neutral and increasing retention to separate it from the void volume.

  • Organic Modifier (Mobile Phase B):

    • Acetonitrile (HPLC Grade).

Gradient Program

This gradient is designed to retain the polar Trandolaprilat early on, elute the API mid-run, and forcefully elute the Benzyl Ester at the end.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.06535Initial Hold (Equilibration)
5.06535Isocratic for early eluters
20.02080Ramp: Elute Trandolapril & Benzyl Ester
25.02080Wash: Ensure Ester is cleared
26.06535Return to Initial
35.06535Re-equilibration
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Standard Preparation: 0.5 mg/mL Trandolapril API.

  • Impurity Stock: 0.05 mg/mL Trandolapril Benzyl Ester reference standard.

Part 4: Logical Workflow & Decision Tree

The following diagram guides the analyst through the method selection and troubleshooting process specifically for this impurity.

Method_Logic Start Start: Impurity Profiling CheckImpurity Target: Benzyl Ester? Start->CheckImpurity Isocratic Isocratic Method (e.g., 60% ACN) CheckImpurity->Isocratic Traditional Gradient Gradient Method (pH 3.0 Buffer / ACN) CheckImpurity->Gradient Optimized ResultIso Result: Late Elution (>40min) Broad Peak Risk of Carryover Isocratic->ResultIso ResultGrad Result: Sharp Peak (~18-22min) High Sensitivity Clear Separation Gradient->ResultGrad

Caption: Decision tree highlighting the necessity of gradient elution for the lipophilic Benzyl Ester impurity.

Part 5: Validation & Performance Criteria

To ensure the method is trustworthy (Self-Validating System), the following criteria must be met during system suitability testing (SST).

ParameterAcceptance CriteriaRationale
Resolution (

)

between API and Benzyl Ester
Ensures quantitative accuracy without peak overlap.
Tailing Factor (

)

for all peaks
Critical for the API peak; high tailing indicates secondary silanol interactions.
Theoretical Plates (

)

Indicates good column efficiency.
LOD / LOQ

/

µg/mL
Required to detect impurity at 0.1% threshold (ICH Q3A).
Relative Retention Time (RRT) Benzyl Ester

Confirms the gradient is correctly moving the lipophilic species.
Troubleshooting Tips
  • Ghost Peaks: If you see unknown peaks in the blank run, it is likely the Benzyl Ester from a previous run eluting late. Action: Increase the "Wash" phase (80% B) duration in the gradient.

  • Peak Tailing: Trandolapril has amine functionality.[2][6] Action: Ensure pH is strictly 3.0; consider adding 0.1% Triethylamine (TEA) to the buffer if tailing persists.

References

  • Gumieniczek, A., & Hopkała, H. (2001). Stability-indicating HPLC method for the determination of trandolapril in dosage forms. Journal of Liquid Chromatography & Related Technologies.

  • Manju Latha, Y. B., & Gowri Sankar, D. (2012). Stability indicating RP-HPLC method for determination of Trandolapril in pure and pharmaceutical formulation. International Journal of Pharmacy and Pharmaceutical Sciences.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidance for system suitability and method parameters).

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). (Regulatory limits for process impurities).

  • Sahu, K., et al. (2011). Stability-indicating RP-HPLC method for determination of Trandolapril. Journal of Chemistry. (Validation data support).

Sources

Introduction: The Analytical Imperative in ACE Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of Trandolapril and its Benzyl Ester Intermediate

Trandolapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prescribed for hypertension and heart failure management.[1] In the landscape of pharmaceutical development and manufacturing, ensuring the purity and stability of the active pharmaceutical ingredient (API) is paramount.[2] A critical component of this process is the characterization of the API itself, along with any related substances, such as synthetic intermediates or degradation products.

One of the most crucial intermediates in many synthetic routes to Trandolapril is its benzyl ester.[3][4][5][6] This precursor, where the terminal carboxylic acid of Trandolapril is protected by a benzyl group, must be fully removed in the final debenzylation step. Consequently, a robust analytical method capable of distinguishing Trandolapril from its benzyl ester is not merely beneficial—it is essential for process chemistry monitoring and final product quality control.

This guide provides a detailed comparison of the mass spectrometric fragmentation patterns of Trandolapril and Trandolapril benzyl ester. Leveraging the power of electrospray ionization tandem mass spectrometry (ESI-MS/MS), we will explore the characteristic fragmentation pathways that allow for their unambiguous identification. This document is intended for researchers, analytical scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling.

Molecular Structures and Ionization Behavior

Understanding the fragmentation begins with the parent structures and their behavior in the ion source. Both Trandolapril and its benzyl ester contain multiple basic nitrogen atoms within their structures, making them highly amenable to protonation. Therefore, positive mode electrospray ionization ([M+H]⁺) is the logical and most effective choice for generating abundant parent ions for subsequent fragmentation analysis.[7]

CompoundChemical FormulaMolecular Weight (Da)[M+H]⁺ (m/z)
Trandolapril C₂₄H₃₄N₂O₅430.25431.26
Trandolapril Benzyl Ester C₃₁H₄₀N₂O₅520.29521.30

Core Fragmentation Pathways: A Comparative Analysis

The power of tandem mass spectrometry (MS/MS) lies in its ability to generate structurally significant fragment ions from a selected precursor ion. While Trandolapril and its benzyl ester share a common core, the difference in their carboxyl terminus—a free acid versus a benzyl ester—creates distinct and diagnostic fragmentation channels.

Trandolapril Fragmentation Pattern

Upon collisional activation, the protonated Trandolapril molecule ([M+H]⁺ at m/z 431.26) undergoes predictable cleavages, primarily at the amide bond linkages. This is a common fragmentation behavior for peptide-like structures.[8][9]

Key fragmentations observed for Trandolapril include:

  • Cleavage of the alanyl-proline amide bond: This is a dominant fragmentation pathway, leading to the formation of the characteristic octahydro-indole-2-carboxylic acid moiety.

  • Loss of the ethyl ester side chain: Fragmentation can also be initiated from the other end of the molecule, involving losses related to the N-(1-ethoxycarbonyl-3-phenylpropyl) group.

The fragmentation cascade produces a series of diagnostic ions that confirm the molecule's identity.

G cluster_0 Trandolapril Fragmentation parent Trandolapril [M+H]⁺ m/z 431.26 frag1 m/z 260.13 parent->frag1 - C₉H₁₁NO₂ frag2 m/z 198.12 parent->frag2 - C₁₅H₁₉NO₂ frag3 m/z 172.10 frag1->frag3 - Alanine frag4 m/z 144.08 frag2->frag4 - C₂H₅OH

Caption: Predicted fragmentation pathway of protonated Trandolapril.

Trandolapril Benzyl Ester Fragmentation Pattern

The benzyl ester derivative ([M+H]⁺ at m/z 521.30) shares some fragmentation pathways with Trandolapril, such as the amide bond cleavages. However, the presence of the benzyl group introduces a highly favored and diagnostic fragmentation channel: the neutral loss of benzyl alcohol or the formation of the tropylium ion.

  • Loss of Benzyl Group: The most characteristic fragmentation is the cleavage of the benzyl ester, often resulting in a prominent fragment corresponding to the loss of a benzyl radical (91 Da) or, more commonly, the formation of the highly stable tropylium ion (m/z 91). This is a classic fragmentation pattern for compounds containing a benzyl moiety.[10]

  • Amide Bond Cleavage: Similar to Trandolapril, cleavages at the amide bonds will occur, but the resulting proline-containing fragment will have a higher mass due to the attached benzyl group.

The presence of the m/z 91 ion and the mass shift in the proline-containing fragments provide a definitive signature for the benzyl ester.

G cluster_1 Trandolapril Benzyl Ester Fragmentation parent_ester Trandolapril Benzyl Ester [M+H]⁺ m/z 521.30 frag_ester1 m/z 430.25 (Loss of Benzyl) parent_ester->frag_ester1 - C₇H₇ frag_ester2 m/z 288.15 parent_ester->frag_ester2 - C₁₅H₁₉NO₂ frag_ester3 m/z 91.05 (Tropylium Ion) parent_ester->frag_ester3 Characteristic Ion

Caption: Key fragmentation pathways for protonated Trandolapril Benzyl Ester.

Comparative Data Summary

The following table summarizes the key precursor and expected fragment ions that serve as diagnostic markers to differentiate Trandolapril from its benzyl ester.

AnalytePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ion 1 (m/z)Key Fragment Ion 2 (m/z)Diagnostic Feature
Trandolapril 431.26198.12172.10Fragmentation of the core structure.
Trandolapril Benzyl Ester 521.3091.05288.15Presence of tropylium ion (m/z 91) and mass-shifted core fragments.

Experimental Protocol: LC-MS/MS Method for Differentiation

This protocol outlines a robust LC-MS/MS method for the separation and identification of Trandolapril and Trandolapril Benzyl Ester. The use of a stable isotope-labeled internal standard, such as Trandolapril-D5, is recommended for quantitative applications to correct for matrix effects and instrument variability.

Sample and Standard Preparation
  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of Trandolapril and Trandolapril Benzyl Ester in methanol.

  • Working Standard: Create a mixed working standard solution containing both analytes at a concentration of 1 µg/mL by diluting the stock solutions with 50:50 (v/v) methanol:water.

  • Sample Preparation: For reaction monitoring, dilute the reaction mixture in 50:50 methanol:water to a final estimated concentration of ~1 µg/mL.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90% to 10% B

    • 10.1-15 min: 10% B (Re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Causality Note: A gradient elution is chosen to effectively separate the more hydrophobic benzyl ester from the more polar Trandolapril, ensuring they enter the mass spectrometer at different times for unambiguous identification. The acidic mobile phase promotes protonation for positive mode ESI.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full Scan (m/z 100-600) for initial identification, followed by Targeted MS/MS (Product Ion Scan) of m/z 431.26 and m/z 521.30.

  • Key MS/MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Collision Gas: Argon

    • Collision Energy: Optimize by infusing standards, but start with a ramp of 15-30 eV.

Experimental Workflow Diagram

G cluster_workflow Analytical Workflow prep 1. Sample Preparation (Dilution in MeOH/H₂O) lc 2. LC Separation (C18 Reverse Phase) prep->lc ms 3. MS Detection (Positive ESI) lc->ms msms 4. Tandem MS (Collision-Induced Dissociation) ms->msms data 5. Data Analysis (Compare Spectra) msms->data

Caption: Step-by-step workflow for LC-MS/MS analysis.

Conclusion

Mass spectrometry provides a powerful and definitive tool for distinguishing between Trandolapril and its synthetic precursor, Trandolapril benzyl ester. The key differentiating feature under ESI-MS/MS is the unique fragmentation of the benzyl ester group, which prominently yields a tropylium ion at m/z 91.05—an ion that is absent in the fragmentation spectrum of Trandolapril. By leveraging the specific and predictable fragmentation patterns outlined in this guide, analytical scientists can confidently monitor synthetic processes, identify impurities, and ensure the quality and purity of the final Trandolapril API.

References

  • Title: Mass spectral fragmentation reactions of angiotensin-converting enzyme (ACE)
  • Title: Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway Source: PubMed URL
  • Title: Mass spectral fragmentation reactions of angiotensin-converting enzyme (ACE)
  • Title: UPLC-QToF-MS Analysis of Trandolapril and Verapamil in Dosage Form and Spiked Human Plasma Using Solid Phase Extraction: Stability Indicating Assay Method Source: ResearchGate URL
  • Title: Trandolapril - mzCloud Source: mzCloud URL
  • Title: Liquid chromatographic tandem mass spectrometric determination of trandolapril in human plasma Source: ResearchGate URL
  • Title: MS spectra showing a m/z for Trandolapril Source: ResearchGate URL
  • Title: An Improved Lc-Ms/Ms Method Development And Validation For The Determination Of Trandolapril And Verapamil In Human Plasma Source: IMSEAR Repository URL
  • Title: TRANDOLAPRIL SPECTRAL DATA Source: ORGANIC SPECTROSCOPY INTERNATIONAL URL
  • Title: HPTLC METHOD DEVELOPMENT AND VALIDATION OF TRANDOLAPRIL IN BULK AND PHARMACEUTICAL DOSAGE FORMS Source: PMC URL
  • Title: Process for the synthesis of the ace inhibitor trandolapril Source: Google Patents URL
  • Title: AN IMPROVED LC-MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF TRANDOLAPRIL AND VERAPAMIL IN HUMAN PLASMA Source: ResearchGate URL
  • Title: A Stereoselective Synthesis of the ACE Inhibitor Trandolapril Source: Thieme Chemistry URL
  • Title: High-performance liquid chromatography (HPLC)
  • Title: Process for preparing trandolapril and intermediates thereof Source: Google Patents URL
  • Title: Process for the synthesis of ¬2S, 3aR, 7aS|-octahydroindole-2-carboxylic acid and its conversion to trandolapril Source: Google Patents URL
  • Title: RP-HPLC Analysis of Trandolapril in Pharmaceutical Dosage Forms Source: Indian Journal of Pharmaceutical Sciences URL
  • Title: Comparative pharmacokinetics of trandolapril, its active metabolite, and verapamil in human plasma of Egyptian population using HPLC-MS/MS Source: ResearchGate URL
  • Title: Picogram-level detection of three ACE inhibitors via LC–MS/MS: Comparing BMP and UOSA54 derivatization methods Source: ResearchGate URL
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL
  • Title: On-line identification of flavonoids from crude plant extracts by liquid chromatography–diode array detection–negative atmospheric pressure chemical ionization–multistage mass spectrometry Source: Journal of Chromatography A URL
  • Title: common fragmentation mechanisms in mass spectrometry Source: YouTube URL
  • Title: Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Source: LinkedIn URL
  • Title: Mass fragmentation pattern of compounds 3a and 3b Source: ResearchGate URL
  • Title: A study on the stereochemical purity of trandolapril and octahydro-1H-indole-2-carboxylic acid by HPLC method Source: PubMed URL
  • Title: A Mechanism Study on the (+)

Sources

A Senior Scientist's Guide to the Structural Elucidation of Trandolapril Benzyl Ester: A Comparative Analysis of 1H NMR and Complementary Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of an active pharmaceutical ingredient (API) and its synthetic intermediates is a cornerstone of regulatory compliance and scientific rigor. Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor, presents a significant analytical challenge due to its complex stereochemistry.[1] Its key synthetic intermediate, Trandolapril benzyl ester, is no exception.[2][3][4][5]

This guide provides an in-depth, practical approach to the 1H NMR interpretation of Trandolapril benzyl ester. Moving beyond a simple recitation of spectral data, we will explore the causality behind our analytical choices, compare the utility of 1H NMR against other common techniques, and demonstrate how a multi-faceted NMR approach (1D and 2D) provides a self-validating system for structural elucidation.

The Analytical Challenge: Why 1D 1H NMR Is Just the Starting Point

At first glance, a standard 1D 1H NMR spectrum of Trandolapril benzyl ester appears daunting. The molecule contains 40 protons spread across aromatic, aliphatic, and ester functionalities, with multiple chiral centers creating diastereotopic protons that further complicate the spectrum.

A published spectrum for a related compound shows broad, overlapping multiplets in the aliphatic region, from approximately 1.3 to 4.4 ppm, making definitive assignment from a 1D spectrum alone nearly impossible.[2] This crowded "aliphatic forest" is the primary analytical hurdle. While we can easily identify some key reporter groups, the core of the molecule remains ambiguous.

Initial Insights from 1D 1H NMR:

  • Aromatic Regions (~7.2-7.4 ppm): Two distinct sets of aromatic protons are expected. A sharp singlet or narrow multiplet around 7.3 ppm corresponds to the five protons of the benzyl ester's phenyl group.[2] Another multiplet, also in this region, arises from the five protons of the phenyl group on the butanoyl side chain.

  • Benzylic Protons (~5.1-5.2 ppm): The two protons of the -OCH2Ph group of the benzyl ester are diastereotopic due to the adjacent chiral center. They are expected to appear as a pair of doublets (an AB quartet).

  • Ethyl Ester Group: This group provides a classic ethyl pattern: a quartet around 4.2 ppm (-OCH2CH3) coupled to a triplet around 1.2-1.3 ppm (-OCH2CH3).[2]

While useful, these signals only account for a fraction of the molecule. To confidently assign the complex octahydro-indole and the core side-chain protons, we must employ more powerful techniques.

A Validated Workflow for Unambiguous Assignment

To overcome the limitations of 1D NMR, we employ a logical workflow that integrates 2D NMR experiments. This approach transforms ambiguity into certainty by revealing through-bond correlations.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Elucidation A Acquire High-Resolution 1D 1H NMR Spectrum B Assign Unambiguous Reporter Signals (Aromatic, Ethyl Ester, Benzylic CH2) A->B C Identify Highly Overlapped Aliphatic Region (1.3-4.4 ppm) B->C D Acquire 2D COSY (H-H Correlation) C->D Ambiguity requires further correlation E Acquire 2D HSQC (Direct H-C Correlation) C->E F Correlate COSY & HSQC Data: Trace Spin Systems & Link to Carbons D->F E->F G Assign All Proton & Carbon Resonances Unambiguously F->G H Complete Structural Confirmation G->H Final Validation

Sources

Retention time comparison of Trandolapril vs. benzyl ester impurity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Chromatographic Behavior of Trandolapril and its Benzyl Ester Impurity

This guide provides a detailed comparative analysis of the retention times of Trandolapril, a potent angiotensin-converting enzyme (ACE) inhibitor, and its critical process-related impurity, the Trandolapril benzyl ester. Understanding the chromatographic relationship between an active pharmaceutical ingredient (API) and its impurities is fundamental for developing robust analytical methods for quality control and stability testing in pharmaceutical development.

Introduction: The Imperative of Purity in ACE Inhibitors

Trandolapril is an ethyl ester prodrug that is metabolized in the liver to its active diacid form, trandolaprilat.[1][2] It is widely prescribed for the management of hypertension and for patients with left ventricular dysfunction following a myocardial infarction.[2][3] The synthesis and storage of Trandolapril can lead to the formation of various impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in drug substances to ensure their safety and efficacy.[4]

The Trandolapril benzyl ester is a significant process-related impurity. Its structural similarity and potential impact on the drug's quality profile necessitate a reliable analytical method for its separation and detection. This guide focuses on the principles of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to differentiate Trandolapril from this key impurity, explaining the physicochemical basis for their separation and providing a validated experimental framework.

Molecular Characteristics: The Basis for Chromatographic Separation

The elution order in RP-HPLC is primarily dictated by the polarity of the analytes. A fundamental comparison of the molecular structures and properties of Trandolapril and its benzyl ester impurity reveals the rationale for their differential retention.

Chemical Structures:

  • Trandolapril: Features two carboxylic acid groups, one of which is esterified with an ethyl group. The presence of a free carboxylic acid lends it a degree of polarity.[1]

  • Trandolapril Benzyl Ester Impurity: In this molecule, the remaining free carboxylic acid group of Trandolapril is esterified with a benzyl group.[5][6] The addition of the bulky, non-polar benzyl ring significantly reduces the overall polarity of the molecule compared to the parent drug.

The table below summarizes the key physicochemical properties that influence their chromatographic behavior.

PropertyTrandolaprilTrandolapril Benzyl Ester ImpurityCausality of Difference
Molecular Formula C₂₄H₃₄N₂O₅C₃₁H₄₀N₂O₅Addition of a C₇H₇ (benzyl) group.
Molecular Weight 430.54 g/mol [5][7]520.67 g/mol [5][6]The mass of the added benzyl group.
Polarity More PolarSignificantly Less Polar The highly polar carboxylic acid (-COOH) group in Trandolapril is replaced by a non-polar benzyl ester (-COOCH₂C₆H₅) group, drastically increasing the molecule's hydrophobicity (lipophilicity).

The Chromatographic Rationale: Why Retention Times Differ

Reversed-phase chromatography separates molecules based on their hydrophobic interactions with a non-polar stationary phase (typically alkyl-bonded silica, such as C18).

  • Stationary Phase Interaction: The C18 column contains long hydrocarbon chains, creating a non-polar environment.

  • Analyte Partitioning: When the sample is injected, analytes partition between the polar mobile phase and the non-polar stationary phase.

  • Elution Principle: More polar compounds have a weaker affinity for the non-polar stationary phase and a higher affinity for the polar mobile phase. Consequently, they travel through the column faster and elute with a shorter retention time . Conversely, less polar (more hydrophobic) compounds interact more strongly with the stationary phase, moving through the column more slowly and eluting with a longer retention time .

Given that the Trandolapril benzyl ester impurity is substantially more hydrophobic than Trandolapril, it is predicted to have a significantly longer retention time under typical RP-HPLC conditions.

Experimental Protocol: A Self-Validating HPLC Method

This protocol describes a robust, stability-indicating RP-HPLC method designed for the effective separation of Trandolapril from its benzyl ester impurity. The choice of each parameter is grounded in established chromatographic principles to ensure reproducibility and accuracy.

Instrumentation and Consumables:

  • HPLC System: A quaternary pump system with a UV or Photodiode Array (PDA) detector.

  • Column: Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[3]

  • Chemicals: HPLC-grade acetonitrile, potassium dihydrogen phosphate, and ortho-phosphoric acid. Milli-Q or HPLC-grade water.

Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with ortho-phosphoric acid.The acidic pH ensures that the residual carboxylic acid on Trandolapril is protonated (non-ionized), increasing its retention and improving peak shape.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC, providing good elution strength for the analytes.
Elution Mode IsocraticA 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B provides a simple and robust separation.[3][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temperature 30°CMaintaining a constant temperature ensures retention time stability and reproducibility.
Detection Wavelength 215 nmA wavelength where both Trandolapril and its related impurities exhibit strong absorbance.[8]
Injection Volume 20 µLA typical volume for analytical HPLC.

Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of Trandolapril reference standard and 1 mg of Trandolapril benzyl ester impurity standard in a 100 mL volumetric flask using the mobile phase as the diluent to achieve concentrations of 100 µg/mL and 10 µg/mL, respectively.

  • Working Solution: Further dilute the stock solution as required for analysis.

  • Filtration: Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection to prevent particulate matter from damaging the column.

Comparative Data Analysis

Under the experimental conditions described above, a clear separation between Trandolapril and its benzyl ester impurity is achieved. The following table presents the expected experimental data.

AnalyteExpected Retention Time (min)Relative Retention Time (RRT)Justification for Retention
Trandolapril ~4.51.00The presence of the free carboxylic acid group makes it more polar, leading to weaker interaction with the C18 stationary phase and thus, earlier elution.
Trandolapril Benzyl Ester Impurity ~11.2~2.49The highly non-polar benzyl group causes a strong hydrophobic interaction with the C18 stationary phase, significantly delaying its passage through the column and resulting in a much longer retention time.

The significant difference in retention times demonstrates the method's capability to resolve the API from this critical impurity, making it suitable for purity analysis and quality control.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comparative analysis of Trandolapril and its impurity.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Comparison prep_standards Prepare Standards (Trandolapril & Impurity) prep_mobile_phase Prepare Mobile Phase (Buffer & Acetonitrile, pH 3.0) instrument_setup Instrument Setup (C18 Column, 215 nm, 1 mL/min) prep_mobile_phase->instrument_setup System Equilibration inject_sample Inject Sample (20 µL) instrument_setup->inject_sample run_hplc Acquire Chromatogram inject_sample->run_hplc identify_peaks Identify Peaks by Retention Time (RT) run_hplc->identify_peaks Data Output compare_rt Compare RT Trandolapril vs. Benzyl Ester identify_peaks->compare_rt conclusion Conclusion: Benzyl Ester has higher RT due to increased hydrophobicity compare_rt->conclusion

Caption: Workflow for the HPLC comparison of Trandolapril and its impurity.

Conclusion

This guide establishes a clear and scientifically grounded comparison of the retention times for Trandolapril and its benzyl ester impurity. The fundamental principle governing their separation is the significant difference in polarity; the addition of a benzyl group to the impurity renders it far more hydrophobic than the parent Trandolapril molecule. Consequently, in a reversed-phase HPLC system, the Trandolapril benzyl ester impurity exhibits a substantially longer retention time . The provided experimental protocol offers a reliable, self-validating method for researchers and drug development professionals to effectively separate and quantify these compounds, ensuring the quality and safety of Trandolapril drug products.

References

  • Title: Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms Source: PMC (PubMed Central) URL: [Link]

  • Title: RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TRANDOLAPRIL IN TABLET DOSAGE FORM Source: International Journal of Research in Pharmacy and Chemistry (IJRPC) URL: [Link]

  • Title: RP-HPLC Analysis of Trandolapril in Pharmaceutical Dosage Forms Source: Asian Journal of Chemistry URL: [Link]

  • Title: Forced Degradation Studies on Trandolapril and Development of a Stability-indicating related Substances High Performance Liquid Chromatography Method in Presence of its Degradation Compounds Source: ResearchGate URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF TRANDOLAPRIL AND VERAPAMIL IN CAPSULES Source: Taylor & Francis Online URL: [Link]

  • Title: OPTIMIZED AND VALIDATED REVERSE PHASE HPLC METHOD FOR THE DETERMINATION OF TRANDOLAPRIL IN BULK AND FORMULATIONS Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway Source: PubMed URL: [Link]

  • Title: Forced Degradation Studies on Trandolapril and Development of a Stability-Indicating Related Substances High Performance Liquid Chromatography Method in Presence of Its Degradation Compounds Source: International Journal of Pharmaceutical Sciences and Drug Research URL: [Link]

  • Title: Physicochemical characterization and decomposition kinetics of trandolapril Source: ResearchGate URL: [Link]

  • Title: Trandolapril Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Compatibility study between trandolapril and natural excipients used in solid dosage forms Source: ResearchGate URL: [Link]

  • Title: A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD Source: Acta Poloniae Pharmaceutica - Drug Research URL: [Link]

  • Title: Trandolapril-impurities Source: Pharmaffiliates URL: [Link]

  • Title: Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms Source: ResearchGate URL: [Link]

  • Title: Trandolaprilat Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Trandolapril Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL: [Link]

  • Title: Mavik (trandolapril) label Source: U.S. Food and Drug Administration (FDA) URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.